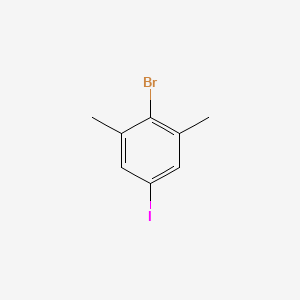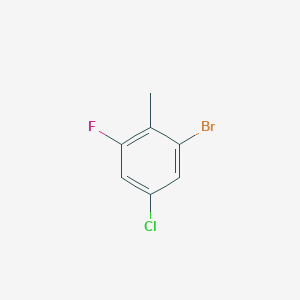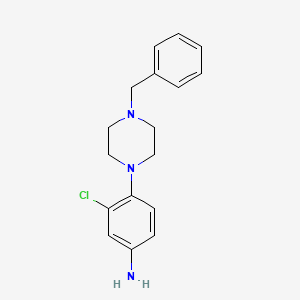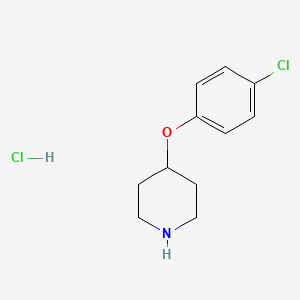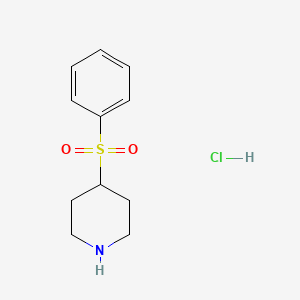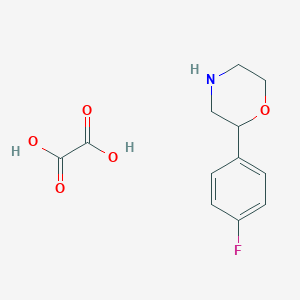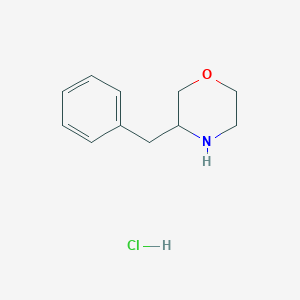
1-Piperidin-4-ylbutan-1-one
Übersicht
Beschreibung
1-Piperidin-4-ylbutan-1-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
1-Piperidin-4-ylbutan-1-one derivatives are significant in medicinal chemistry and drug discovery. A study by Košak, Brus, and Gobec (2014) demonstrates the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from nipecotamide and related compounds. This process is notable for its simplicity and high yield, proving essential for building blocks in medicinal chemistry (Urban Košak, B. Brus, & S. Gobec, 2014).
Corrosion Inhibition
Piperidine derivatives also find applications in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of various piperidine derivatives on iron. Their research, employing quantum chemical calculations and molecular dynamics simulations, revealed insights into the binding energies and inhibition efficiencies of these compounds (S. Kaya et al., 2016).
Chemical Synthesis and Stereochemistry
Moustafa and Pagenkopf (2010) reported the synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their use in stereoselective synthesis of piperidines. They highlighted the role of Ytterbium triflate in catalyzing the formation of these cyclobutanes, underlining the versatility of piperidine derivatives in organic synthesis (M. M. Moustafa & B. Pagenkopf, 2010).
Biological Activities
The biological activities of piperidine derivatives are diverse. A study by Khalid et al. (2016) synthesized N-substituted derivatives of a piperidin-4-yl compound and assessed their antibacterial properties. The research demonstrated moderate to talented activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Biochemical Research
In biochemical research, Senten et al. (2004) developed a series of dipeptidyl peptidase II inhibitors using 1-[(S)-2,4-diaminobutanoyl]piperidine as a lead compound. Their work highlights the importance of piperidine derivatives in developing potent and selective enzyme inhibitors (K. Senten et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Piperidines, which include 1-Piperidin-4-ylbutan-1-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 1-piperidin-4-ylbutan-1-one, have been found to exhibit various biological activities .
Mode of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity . The mechanism of action of these compounds could involve interactions with bacterial cell walls or proteins, leading to disruption of essential cellular processes.
Biochemical Pathways
Piperidine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity, suggesting that they may have effects on microbial cells .
Action Environment
It is known that environmental factors can influence the action of many compounds, potentially through effects on their stability, bioavailability, or interactions with targets .
Biochemische Analyse
Biochemical Properties
1-Piperidin-4-ylbutan-1-one plays a crucial role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of piperidine derivatives, which exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The interactions of this compound with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines . The compound modulates cell signaling pathways by interacting with specific receptors and enzymes, leading to altered gene expression and metabolic activity. These effects are crucial in understanding the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions . For example, this compound can inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth. Additionally, it can activate other enzymes that promote cell differentiation and apoptosis. These binding interactions are critical in elucidating the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which are important considerations for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced tumor growth and enhanced cell differentiation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects are crucial in determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. The effects on metabolic flux and metabolite levels are significant in understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins, which play a crucial role in its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential in elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-piperidin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUMEVOEWHLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590957 | |
| Record name | 1-(Piperidin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3509-15-7 | |
| Record name | 1-(Piperidin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


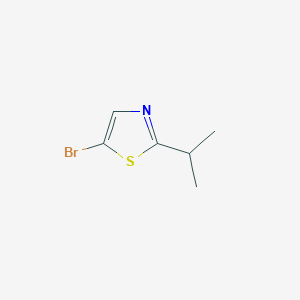
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)


